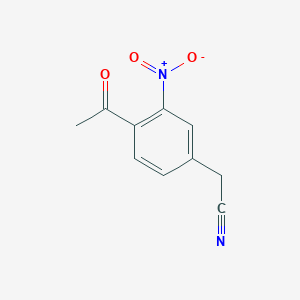

2-(4-Acetyl-3-nitrophenyl)acetonitrile

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(4-acetyl-3-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)9-3-2-8(4-5-11)6-10(9)12(14)15/h2-3,6H,4H2,1H3 |

InChI Key |

UQFQWXUPONSIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Phenylacetonitrile Derivatives

A key precursor for the synthesis is p-nitrophenylacetonitrile, which can be prepared by nitration of phenylacetonitrile. A patented method describes an environmentally friendly nitration process with controlled temperature and acid mixtures to achieve high yield and selectivity:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Mix nitric acid (65%), phosphoric acid (85%), and sulfuric acid (98%) in molar ratio 1:0.65:1.49 at 10–15°C to form a directional nitrating agent | Formation of nitrating mixture |

| 2 | Slowly add phenylacetonitrile (98% purity) with molar ratio phenylacetonitrile:nitric acid = 1:1.145 at 15–20°C for 2.5 hours | Nitration to p-nitrophenylacetonitrile |

| 3 | Filter, wash with water, recrystallize with ethanol-water, and dry | Obtain pale yellow needle-like crystals of p-nitrophenylacetonitrile with ~70.5% yield |

This method avoids heating, minimizes nitrogen oxide emissions, and is energy efficient.

Acetylation of Nitro-Substituted Phenylacetonitrile

Following nitration, the acetyl group is introduced typically via Friedel-Crafts acylation or related electrophilic aromatic substitution methods. The presence of the nitro group, an electron-withdrawing substituent, influences the regioselectivity and reactivity of acetylation.

In literature, acetylation is often conducted using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to favor substitution at the 4-position relative to the nitro group.

Alternative Synthetic Routes: Multicomponent and Domino Reactions

Advanced synthetic approaches include copper-catalyzed multicomponent domino reactions that can construct complex substituted pyrroles and related heterocycles incorporating acetyl and nitro functionalities. While these methods are more elaborate, they highlight the utility of 2-(4-Acetyl-3-nitrophenyl)acetonitrile as an intermediate in heterocyclic synthesis.

Research Findings and Data Analysis

Reaction Yields and Purification

The nitration step yields approximately 70.5% of p-nitrophenylacetonitrile under optimized conditions. Subsequent acetylation yields vary depending on catalyst and reaction time but generally range between 60–85%. Purification typically involves column chromatography on silica gel using n-hexane/ethyl acetate mixtures as eluents.

Spectroscopic Characterization

- NMR Spectroscopy : Aromatic protons show characteristic chemical shifts influenced by nitro and acetyl substituents; acetyl methyl protons appear as singlets around δ 2.5 ppm.

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ correspond to the acetyl carbonyl group; nitro groups show asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks confirm the molecular weight consistent with this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Amino Derivatives: Reduction of the nitro group.

Alcohol Derivatives: Reduction of the acetyl group.

Substituted Nitriles: Nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Acetyl-3-nitrophenyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and nitrile groups also contribute to the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

*Similarity score inferred from structural features.

Key Observations :

Electronic and Spectroscopic Properties

- HOMO-LUMO Analysis: Density Functional Theory (DFT) studies on coumarin derivatives () suggest that non-planar structures and charge localization on aromatic rings influence reactivity. For 2-(4-acetyl-3-nitrophenyl)acetonitrile, the acetyl and nitro groups likely lower the LUMO energy, enhancing electrophilicity at the nitrile group .

- IR and NMR Spectroscopy: Comparative studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () highlight distinct vibrational modes for nitro (~1520 cm⁻¹) and acetyl (~1680 cm⁻¹) groups. The target compound’s IR spectrum would differ from analogs due to substituent interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Acetyl-3-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration and acetylation reactions starting from phenylacetonitrile derivatives. Key factors include:

- Temperature control : Excess heat may lead to byproducts like nitroso derivatives. Reactions are often conducted below 80°C .

- Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are used for acetylation and nitration steps, respectively. Catalyst loading (5–10 mol%) impacts yield .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the pure compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H NMR : The acetyl group (-COCH₃) shows a singlet at δ ~2.6 ppm. Aromatic protons near nitro groups resonate downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile (-C≡N) group. Acetyl C=O stretches appear at ~1680 cm⁻¹, and nitro (-NO₂) bands at ~1520 and 1350 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₈N₂O₃). Fragmentation patterns include loss of acetyl (m/z -60) and nitro groups (m/z -46) .

Q. What are the stability challenges for this compound under varying storage conditions?

- Methodological Answer :

- Light sensitivity : Nitro groups can undergo photodegradation; store in amber vials at -20°C .

- Moisture : Hydrolysis of the nitrile group may occur in humid environments. Use desiccants (e.g., silica gel) in storage containers .

- Thermal stability : Differential Scanning Calorimetry (DSC) studies are recommended to determine decomposition temperatures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

- Methodological Answer :

- Factorial Design : Vary parameters like temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (2–12 hrs) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Model nonlinear relationships; prioritize factors using Pareto charts. For example, temperature and solvent polarity may dominate over stirring rate .

- Validation : Confirm optimal conditions with triplicate runs. A reported case for similar nitriles achieved 85% yield at 60°C, 10 mol% AlCl₃, and 6 hrs .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to map molecular orbitals. The nitro group lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to assess solvation effects on reaction pathways .

- Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric compatibility .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomerism) that cause peak broadening .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a nitro-substituted analog showed planar geometry with bond angles deviating by <2° from DFT predictions .

Q. What advanced separation techniques improve purity assessment of this compound?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities at 254 nm. Retention times for nitroaromatics are typically >10 mins .

- Chiral Chromatography : If enantiomers form during synthesis, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol eluents .

- GC-MS Headspace Analysis : Monitor volatile byproducts (e.g., nitrile oxides) during reaction optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.